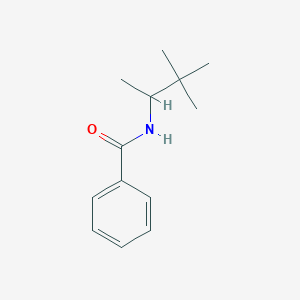

N-(3,3-dimethylbutan-2-yl)benzamide

Description

N-(3,3-Dimethylbutan-2-yl)benzamide is a benzamide derivative characterized by a branched alkyl substituent (3,3-dimethylbutan-2-yl) attached to the benzamide nitrogen. This structural feature confers moderate lipophilicity, which may influence solubility, membrane permeability, and pharmacokinetic properties.

Properties

IUPAC Name |

N-(3,3-dimethylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(13(2,3)4)14-12(15)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGINSCDKUDLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutan-2-yl)benzamide typically involves the reaction of 3,3-dimethylbutan-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the benzamide to the corresponding amine.

Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3,3-dimethylbutan-2-yl)benzamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in targeting various biological pathways.

Case Study: Inhibitors of Acetylcholinesterase (AChE)

A study demonstrated that benzamide derivatives, including those similar to this compound, exhibit significant inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong potential as drug candidates .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3g | 4.07 | hCA I |

| 3c | 10.68 | hCA II |

| 3f | 8.91 | AChE |

This data suggests that modifications to the benzamide structure can enhance biological activity and specificity towards key enzymes involved in neurodegenerative diseases.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives with tailored properties.

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination : Introduction of bromine into the benzene ring.

- Amidation : Reaction with an appropriate amine to form the amide bond.

These steps can be optimized using coupling reagents such as DCC or DIC to enhance yield and purity.

Biological Studies

This compound has been studied for its biological activity beyond enzyme inhibition. Its interactions with various receptors and enzymes make it a candidate for further research in pharmacology.

Research on Histamine Receptor Ligands

Recent studies have explored the potential of benzamide derivatives as ligands for histamine receptors (H3R). Compounds exhibiting high affinity for these receptors may have implications in treating conditions like allergies and neurological disorders .

| Compound | Ki (µM) | Target Receptor |

|---|---|---|

| 4b | 0.012 | H3R |

| 3s | 0.036 | Multi-target |

The multitargeting capability of these compounds indicates their potential as lead structures for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The 3,3-dimethylbutan-2-yl group can enhance the compound’s binding affinity and specificity by providing steric and electronic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physical Properties

The branched alkyl group in N-(3,3-dimethylbutan-2-yl)benzamide contrasts with other substituents observed in analogs:

Key Observations :

- The hydroxy and phenylureido groups in compound 58n increase polarity compared to the dimethylbutyl substituent, raising its melting point.

Antimicrobial and Anticancer Derivatives:

- N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide: Exhibits potent antimicrobial activity against bacterial and fungal strains due to the azetidinone core and chloro substituents .

- 1,3,4-Thiadiazole-Benzamide Hybrids : Demonstrated anticancer activity via pro-apoptotic mechanisms, highlighting the role of heterocyclic moieties in bioactivity .

Antiparasitic and Imaging Agents:

- Nitazoxanide : A nitro-thiazole benzamide derivative with broad antiparasitic activity, where the nitro group and thiazole ring are critical for target binding .

- Radioiodinated N-(2-Diethylaminoethyl)benzamides: High melanoma uptake (e.g., 23.2% ID/g at 6 hours post-injection) due to iodinated aromatic rings and methoxy/acetamido substituents, which enhance metabolic stability and melanin affinity .

Comparison with this compound: The dimethylbutyl group may optimize lipophilicity for membrane penetration but lacks the electron-withdrawing (e.g., nitro) or heterocyclic features that drive specific biological activities in analogs.

Biological Activity

N-(3,3-dimethylbutan-2-yl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound features a benzamide moiety substituted with a 3,3-dimethylbutan-2-yl group. This substitution pattern can significantly influence its chemical reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for its application in biological studies and drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzamide structure allows for the formation of hydrogen bonds and hydrophobic interactions with enzyme active sites. This interaction can lead to the inhibition or modulation of enzymatic activity, which is crucial for therapeutic applications .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | 8.91 - 34.02 nM | |

| Enzyme Inhibition | hCA I | 4.07 - 29.70 nM | |

| Enzyme Inhibition | hCA II | 10.68 - 37.16 nM |

Case Studies

- Enzyme Inhibition Study : A study conducted on sulfonamide derivatives bearing the benzamide moiety demonstrated that compounds similar to this compound exhibited potent inhibition against human carbonic anhydrases (hCA I and hCA II) and AChE. The findings suggest that modifications in the benzamide structure can enhance inhibitory potency .

- Therapeutic Potential : Another investigation highlighted the role of benzamide derivatives in neuropharmacology, where they were evaluated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases . Although specific data on this compound is sparse, its structural characteristics suggest potential efficacy in similar applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.